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Compound of Interest

Compound Name: Caesalmin B

Cat. No.: B018852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Caesalmin B, a cassane-type furanoditerpenoid isolated from the seeds of plants belonging to

the Caesalpinia genus, such as Caesalpinia minax. This document is intended to serve as a

valuable resource for researchers in natural product chemistry, pharmacology, and drug

development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, the experimental protocols used for their acquisition, and a relevant

biological signaling pathway.

Spectroscopic Data of Caesalmin B
The structural elucidation of Caesalmin B (C₂₂H₂₈O₆, M.W. 388.5 g/mol ) has been

accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H

and ¹³C NMR spectroscopic data, as well as the High-Resolution Electrospray Ionization Mass

Spectrometry (HR-ESI-MS) data.

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum of Caesalmin B reveals the presence of 22 carbon atoms, consistent

with its molecular formula. The chemical shifts provide insights into the carbon skeleton and the

nature of the functional groups present in the molecule.
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Carbon No. Chemical Shift (δc) in ppm

1 38.2

2 27.0

3 37.8

4 34.5

5 53.4

6 22.5

7 37.0

8 138.8

9 125.0

10 48.8

11 111.2

12 157.2

14 148.2

15 108.7

16 143.1

17 64.6

18 28.5

19 28.5

20 15.1

OAc-C=O 170.5

OAc-CH₃ 21.2

Note: The complete assignment of all 22 carbons was not available in the referenced literature.

The provided data represents the reported chemical shifts.
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¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of Caesalmin B provides detailed information about the proton

environments within the molecule, including their chemical shifts, multiplicities, and coupling

constants, which are crucial for determining the connectivity of the carbon skeleton.

Proton Position
Chemical Shift (δH)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-1 1.85 m

H-2 1.60 m

H-3 2.10 m

H-5 2.55 d 9.5

H-6 2.30 m

H-7 2.05 m

H-11 6.30 s

H-15 7.35 s

H-16 7.20 s

H-17 5.15 s

H-18 1.25 s

H-19 1.20 s

H-20 0.95 d 6.5

OAc-CH₃ 2.05 s

High-Resolution Mass Spectrometry (HR-MS) Data
High-resolution mass spectrometry is a powerful technique for determining the precise

molecular weight and elemental composition of a compound.
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Ion Calculated m/z Found m/z

[M+H]⁺ 389.1964 389.1962

[M+Na]⁺ 411.1783 411.1781

Experimental Protocols
The spectroscopic data presented above were obtained using standard and well-established

analytical techniques. The following sections provide a general overview of the experimental

protocols typically employed for the isolation and characterization of cassane-type diterpenoids

like Caesalmin B.

Isolation of Caesalmin B
Caesalmin B is typically isolated from the seeds of Caesalpinia minax. The general procedure

involves the following steps:

Extraction: The dried and powdered seeds are extracted with a suitable organic solvent,

such as methanol or ethanol, at room temperature.

Fractionation: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield

different fractions.

Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is

subjected to a series of chromatographic techniques for purification. These techniques may

include:

Silica gel column chromatography.

Sephadex LH-20 column chromatography.

Preparative thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC), often using a C18 reversed-phase

column.
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Fractions are monitored by TLC, and those containing compounds with similar profiles are

combined and further purified until pure Caesalmin B is obtained.

NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for

¹H).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR: Standard pulse sequences are used to acquire the one-dimensional proton NMR

spectrum.

¹³C NMR: The carbon-13 NMR spectrum is typically acquired with proton broadband

decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

2D NMR: To aid in the complete structural assignment, various two-dimensional NMR

experiments are performed, such as:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for establishing the connectivity of the

carbon skeleton.

Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent, such as methanol or acetonitrile.
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Ionization: The sample solution is introduced into the ESI source, where it is nebulized and

ionized to produce protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios

(m/z) are measured with high accuracy. This allows for the determination of the elemental

composition of the molecule.

Biological Signaling Pathway
While specific signaling pathway studies for Caesalmin B are limited, research on the

structurally similar compound, Caesalmin C, has shed light on its biological activity. Caesalmin

C has been shown to modulate the DAF-16 signaling pathway in the model organism

Caenorhabditis elegans. DAF-16 is a forkhead transcription factor that plays a crucial role in

longevity, stress resistance, and metabolism. The pathway is analogous to the insulin/IGF-1

signaling pathway in mammals.

The following diagram illustrates the proposed mechanism of action of Caesalmin C on the

DAF-16 signaling pathway.

Caption: Proposed modulation of the DAF-16 signaling pathway by Caesalmin C.

In this pathway, the binding of an insulin-like ligand to the DAF-2 receptor initiates a

phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of DAF-

16 in the cytoplasm. It is hypothesized that compounds like Caesalmin C may interfere with this

cascade, possibly by inhibiting the activity of upstream kinases like AKT-1/2. This inhibition

would prevent the phosphorylation of DAF-16, allowing it to translocate to the nucleus and

activate the transcription of target genes involved in promoting stress resistance and extending

lifespan. This provides a promising avenue for the development of therapeutic agents targeting

age-related diseases.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Caesalmin
B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018852#spectroscopic-data-for-caesalmin-b-nmr-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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